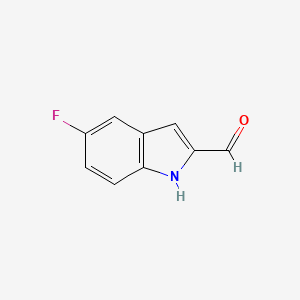

5-Fluoro-1H-indole-2-carbaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-fluoro-1H-indole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FNO/c10-7-1-2-9-6(3-7)4-8(5-12)11-9/h1-5,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVDHOCZCQXVPOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C=C(N2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20596970 | |

| Record name | 5-Fluoro-1H-indole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20596970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220943-23-7 | |

| Record name | 5-Fluoro-1H-indole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20596970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 5-Fluoro-1H-indole-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 5-Fluoro-1H-indole-2-carbaldehyde, a key building block in medicinal chemistry and drug discovery. This document details the prevalent synthetic methodology, offers in-depth characterization protocols, and presents key analytical data in a structured format.

Introduction

This compound is a fluorinated indole derivative of significant interest in the pharmaceutical industry. The introduction of a fluorine atom at the 5-position of the indole ring can modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, which are critical parameters in drug design. The aldehyde functionality at the 2-position serves as a versatile handle for further chemical modifications, enabling the synthesis of a diverse range of bioactive molecules.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Vilsmeier-Haack reaction. This reaction introduces a formyl group onto an electron-rich aromatic ring, such as the indole nucleus, using a Vilsmeier reagent, which is typically formed from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent like phosphoryl chloride (POCl₃).

Synthetic Workflow

The synthesis commences with the activation of DMF with POCl₃ to form the electrophilic Vilsmeier reagent (a chloroiminium ion). Subsequently, the electron-rich 5-fluoroindole attacks the Vilsmeier reagent, leading to the formation of an iminium intermediate. The final step involves the hydrolysis of this intermediate to yield the desired this compound.

Experimental Protocol: Vilsmeier-Haack Formylation of 5-Fluoroindole

Materials:

-

5-Fluoroindole

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphoryl chloride (POCl₃)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Ethyl acetate

-

Hexane

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 5-fluoroindole (1.0 eq) in anhydrous DMF (10 volumes).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add phosphoryl chloride (1.1 eq) dropwise to the stirred solution via the dropping funnel, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice.

-

Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

-

Extract the aqueous layer with ethyl acetate (3 x 20 volumes).

-

Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield this compound as a solid.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are routinely employed.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₉H₆FNO |

| Molecular Weight | 163.15 g/mol |

| Appearance | Off-white to yellow solid |

| Melting Point | 178-182 °C |

| Boiling Point | 342.4 ± 22.0 °C at 760 mmHg |

| Density | 1.4 ± 0.1 g/cm³ |

| CAS Number | 220943-23-7 |

Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.8 | s | 1H | -CHO |

| ~8.5 | br s | 1H | N-H |

| ~7.5-7.6 | dd | 1H | Aromatic H (C4-H) |

| ~7.2-7.3 | dd | 1H | Aromatic H (C6-H) |

| ~7.1 | s | 1H | Aromatic H (C3-H) |

| ~7.0-7.1 | td | 1H | Aromatic H (C7-H) |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

The ¹³C NMR spectrum is used to determine the types of carbon atoms present in the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~182 | C=O |

| ~158-161 (d) | C-F |

| ~138 | C-2 |

| ~135 | C-7a |

| ~126 (d) | C-3a |

| ~122 | C-3 |

| ~113 (d) | C-4 |

| ~112 (d) | C-6 |

| ~106 (d) | C-5 |

Note: The chemical shifts for the fluorinated aromatic carbons will appear as doublets due to C-F coupling.

FT-IR (Fourier-Transform Infrared) Spectroscopy

The FT-IR spectrum helps to identify the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibration |

| ~3300-3400 | N-H stretching |

| ~3100 | Aromatic C-H stretching |

| ~2850, ~2750 | Aldehydic C-H stretching |

| ~1650-1670 | C=O stretching (aldehyde) |

| ~1600, ~1470 | Aromatic C=C stretching |

| ~1250 | C-F stretching |

MS (Mass Spectrometry)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

| m/z | Interpretation |

| 163 | [M]⁺ (Molecular ion) |

| 162 | [M-H]⁺ |

| 134 | [M-CHO]⁺ |

Characterization Workflow

The logical flow of characterization involves a series of analytical techniques to confirm the structure and purity of the synthesized compound.

Conclusion

This technical guide has outlined a reliable and reproducible method for the synthesis of this compound via the Vilsmeier-Haack reaction. The detailed characterization data provided, including physicochemical properties and spectroscopic analyses, will serve as a valuable resource for researchers in the fields of synthetic chemistry, medicinal chemistry, and drug development. The established protocols and data tables facilitate the unambiguous identification and quality control of this important synthetic intermediate.

An In-depth Technical Guide on the Spectroscopic Data of 5-Fluoro-1H-indole-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for 5-Fluoro-1H-indole-2-carbaldehyde, a compound of interest in medicinal chemistry and drug development. Due to the limited availability of a complete, experimentally verified dataset for this specific molecule in a single public source, this guide presents a combination of data from closely related analogs and predicted values based on established spectroscopic principles. This information is intended to serve as a reference for the characterization and quality control of this compound.

Spectroscopic Data Summary

The following tables summarize the anticipated quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for this compound.

Table 1: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~9.8 - 10.0 | s | - | H-1 (Aldehyde) |

| ~9.0 - 9.5 | br s | - | N-H |

| ~7.5 - 7.7 | dd | ~8.8, 4.4 | H-7 |

| ~7.3 - 7.4 | s | - | H-3 |

| ~7.2 - 7.3 | dd | ~8.8, 2.4 | H-4 |

| ~7.0 - 7.1 | td | ~8.8, 2.4 | H-6 |

Note: Chemical shifts are referenced to TMS (δ 0.00). Predicted values are based on the analysis of similar indole derivatives and general principles of NMR spectroscopy.

Table 2: Predicted ¹³C NMR Spectral Data (CDCl₃, 101 MHz)

| Chemical Shift (δ) ppm | Assignment |

| ~185.0 | C-1 (Aldehyde) |

| ~159.0 (d, ¹JCF ≈ 240 Hz) | C-5 |

| ~138.0 | C-7a |

| ~133.0 | C-2 |

| ~127.0 (d, ³JCF ≈ 10 Hz) | C-3a |

| ~120.0 (d, ⁴JCF ≈ 5 Hz) | C-3 |

| ~115.0 (d, ²JCF ≈ 25 Hz) | C-6 |

| ~112.0 (d, ²JCF ≈ 25 Hz) | C-4 |

| ~108.0 (d, ³JCF ≈ 10 Hz) | C-7 |

Note: Chemical shifts are referenced to TMS (δ 0.00). Predicted values are based on the analysis of similar fluorinated indole compounds.

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~3300 | Medium, Broad | N-H Stretch |

| ~1660 | Strong | C=O Stretch (Aldehyde) |

| ~1600, ~1470 | Medium | Aromatic C=C Stretch |

| ~1250 | Strong | C-N Stretch |

| ~1100 | Strong | C-F Stretch |

Note: Predicted values are based on characteristic vibrational frequencies for the functional groups present in the molecule.

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment |

| 163 | High | [M]⁺ (Molecular Ion) |

| 162 | Moderate | [M-H]⁺ |

| 134 | Moderate | [M-CHO]⁺ |

| 107 | Moderate | [M-C₂H₂NO]⁺ |

Note: Fragmentation patterns are predicted based on the structure of this compound under electron ionization (EI) conditions.

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are based on standard laboratory practices for the analysis of organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Spectroscopy

A solution of this compound (approximately 10-20 mg for ¹H NMR and 50-100 mg for ¹³C NMR) is prepared in deuterated chloroform (CDCl₃, ~0.7 mL). Tetramethylsilane (TMS) is used as an internal standard (δ 0.00). The spectra are recorded on a 400 MHz NMR spectrometer. For ¹H NMR, the spectral width is typically set to 12 ppm, and 16-32 scans are acquired. For ¹³C NMR, a spectral width of 220 ppm is used, and several thousand scans are accumulated to achieve a good signal-to-noise ratio.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) - Fourier Transform Infrared (FT-IR) Spectroscopy

A small amount of the solid this compound is placed directly onto the diamond crystal of an ATR-FT-IR spectrometer. The spectrum is recorded in the range of 4000-400 cm⁻¹ by co-adding 32 scans with a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal is recorded prior to the sample measurement and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrometry

The mass spectrum is obtained using a mass spectrometer with an electron ionization source. The sample is introduced via a direct insertion probe. The ionization energy is set to 70 eV. The mass analyzer is scanned over a range of m/z 40-400.

Visualizations

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized organic compound like this compound.

Caption: General workflow for the synthesis and spectroscopic characterization.

Quantum Chemical Blueprint of 5-Fluoro-1H-indole-2-carbaldehyde: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the quantum chemical studies of 5-Fluoro-1H-indole-2-carbaldehyde, a molecule of significant interest in medicinal chemistry and drug development. By leveraging computational methodologies, we can elucidate the structural, electronic, and spectroscopic properties of this compound, offering critical insights for rational drug design and development. This document outlines the standard computational protocols and presents a framework for the analysis of the key molecular descriptors.

Introduction

This compound belongs to the indole family, a core scaffold in numerous pharmacologically active compounds. The introduction of a fluorine atom at the 5-position and a carbaldehyde group at the 2-position significantly influences the molecule's electronic distribution, reactivity, and potential biological activity. Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable tools for predicting molecular properties with a high degree of accuracy, complementing and guiding experimental research.[1] This guide details the application of these methods to this compound.

Computational Methodology

The following section details the widely accepted computational protocols for the quantum chemical analysis of indole derivatives. These methods provide a robust framework for obtaining reliable theoretical data.

Geometry Optimization

The initial step in any quantum chemical study is the optimization of the molecular geometry to find the lowest energy conformation. This is typically achieved using Density Functional Theory (DFT) due to its excellent balance of accuracy and computational cost.[1]

Protocol:

-

Software: Gaussian, ORCA, or similar quantum chemistry packages.

-

Method: Density Functional Theory (DFT).

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used and well-validated functional for organic molecules.[1]

-

Basis Set: 6-311++G(d,p) is a suitable basis set that provides a good description of electron distribution, including polarization and diffuse functions, which are important for molecules with heteroatoms and potential hydrogen bonding.

-

Convergence Criteria: Tight convergence criteria should be employed for both the energy and the root-mean-square (RMS) force to ensure a true energy minimum is located.

A logical workflow for the computational analysis is depicted below.

Caption: Computational workflow for the quantum chemical analysis.

Vibrational Frequency Analysis

Following geometry optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface (absence of imaginary frequencies) and to predict the vibrational spectrum (FT-IR and FT-Raman).

Protocol:

-

Method: The same DFT functional and basis set as used for geometry optimization.

-

Analysis: The calculated harmonic frequencies are often scaled by an empirical factor (e.g., ~0.96 for B3LYP/6-311++G(d,p)) to better match experimental data, accounting for anharmonicity and basis set deficiencies.[2]

Electronic Property Calculations

Several analyses are conducted to understand the electronic nature of the molecule:

-

Mulliken Population Analysis: Provides an estimation of the partial atomic charges on each atom in the molecule, offering insights into the charge distribution and potential sites for electrostatic interactions.

-

Natural Bond Orbital (NBO) Analysis: Investigates charge delocalization, hyperconjugative interactions, and the nature of bonding within the molecule.

-

Frontier Molecular Orbital (HOMO-LUMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. The HOMO energy is related to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The HOMO-LUMO energy gap is an indicator of chemical stability.

-

Molecular Electrostatic Potential (MEP) Mapping: Creates a color-coded map of the electrostatic potential on the electron density surface, visually identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.

Data Presentation

The following tables provide a structured format for presenting the quantitative data obtained from the quantum chemical calculations. Note: The values presented here are illustrative for a molecule of this class and are not from a specific calculation on this compound due to the absence of published data.

Optimized Geometrical Parameters

Table 1: Selected Optimized Bond Lengths (Å) and Bond Angles (°) for this compound

| Parameter | Bond/Angle | Calculated Value (Å/°) |

| Bond Lengths | C1-C2 | 1.39 |

| C2-N1 | 1.38 | |

| C4-C5 | 1.39 | |

| C5-F1 | 1.36 | |

| C2-C10 | 1.46 | |

| C10=O1 | 1.22 | |

| Bond Angles | C1-C2-N1 | 108.5 |

| C4-C5-C6 | 120.0 | |

| C4-C5-F1 | 119.5 | |

| C2-C10-O1 | 124.0 |

Vibrational Frequencies

Table 2: Selected Calculated Vibrational Frequencies (cm⁻¹) for this compound

| Mode Number | Wavenumber (cm⁻¹) | Assignment |

| 1 | 3450 | N-H stretch |

| 2 | 3100 | C-H stretch (aromatic) |

| 3 | 1680 | C=O stretch (aldehyde) |

| 4 | 1580 | C=C stretch (aromatic) |

| 5 | 1250 | C-F stretch |

| 6 | 820 | C-H out-of-plane bend |

Electronic Properties

Table 3: Mulliken Atomic Charges for this compound

| Atom | Charge (e) |

| N1 | -0.55 |

| C2 | 0.20 |

| C5 | -0.10 |

| F1 | -0.25 |

| C10 | 0.30 |

| O1 | -0.45 |

Table 4: Frontier Molecular Orbital Properties of this compound

| Parameter | Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.8 |

| HOMO-LUMO Gap (ΔE) | 4.7 |

Visualization of Molecular Orbitals and Electrostatic Potential

The following diagram illustrates the logical relationship in analyzing the electronic properties of the molecule.

Caption: Workflow for electronic properties analysis.

Conclusion

This technical guide has outlined the standard and robust quantum chemical methodologies for the in-depth study of this compound. The presented protocols for geometry optimization, vibrational analysis, and electronic property calculations provide a solid foundation for researchers to predict and understand the behavior of this molecule. The structured data tables and workflow diagrams offer a clear framework for the presentation and interpretation of computational results. While specific experimental and calculated data for this molecule are not yet widely published, the methodologies described herein are the gold standard in the field and will undoubtedly yield valuable insights for future drug discovery and development efforts centered on this promising scaffold.

References

An In-Depth Technical Guide to the Chemical Properties of 5-Fluoro Substituted Indole-2-Carbaldehydes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 5-fluoro substituted indole-2-carbaldehydes. This class of compounds is of growing interest in medicinal chemistry due to the unique electronic properties imparted by the fluorine substituent on the indole scaffold.

Core Chemical Properties

5-Fluoro-1H-indole-2-carbaldehyde is a solid at room temperature with a molecular weight of 163.15 g/mol . The fluorine atom at the 5-position significantly influences the electron density distribution within the indole ring, impacting its reactivity and biological interactions.

Physical and Spectroscopic Data

A summary of the key physical and spectroscopic data for this compound is presented in Table 1. This data is crucial for the identification and characterization of the compound.

| Property | Value |

| Molecular Formula | C₉H₆FNO |

| Molecular Weight | 163.15 g/mol |

| CAS Number | 220943-23-7 |

| Appearance | Off-white to pale yellow powder |

| Melting Point | 196-197 °C |

| Boiling Point | 342.4±22.0 °C at 760 mmHg |

| Density | 1.4±0.1 g/cm³ |

| ¹H NMR (CDCl₃) | δ 10.08 (s, 1H), 8.79 (s, 1H), 8.35 (m, 1H), 7.86 (d, J=2.8 Hz, 1H), 7.45 (m, 1H), 7.34 (m, 2H) |

| ¹³C NMR (CDCl₃) | δ 185.34, 159.5 (d, J=238 Hz), 136.8, 135.8, 125.8 (d, J=10 Hz), 124.4, 123.0, 121.9, 118.4, 111.7, 110.0 (d, J=25 Hz), 107.0 (d, J=25 Hz) |

| ¹⁹F NMR (CDCl₃) | δ –100.22 |

| IR (KBr, cm⁻¹) | 3450 (N-H), 1650-1700 (C=O), 1000-1400 (C-F) |

| Mass Spectrum (EI) | m/z 163 (M+), 162, 134 |

Synthesis and Reactivity

The synthesis of this compound can be achieved through several synthetic routes. The regioselectivity of the formylation of the 5-fluoroindole core is a key challenge, as electrophilic substitution on indoles typically occurs at the C3 position. To achieve C2-formylation, protection of the indole nitrogen followed by a directed lithiation and subsequent formylation is a common strategy.

Experimental Protocol: Regioselective Synthesis of this compound

This protocol describes a plausible synthetic route involving N-protection, ortho-directed lithiation, and formylation.

Step 1: N-Protection of 5-Fluoroindole

-

To a solution of 5-fluoroindole (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon), add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C.

-

Stir the mixture at room temperature for 30 minutes.

-

Add a suitable protecting group reagent, such as benzenesulfonyl chloride (1.2 eq), dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford N-protected 5-fluoroindole.

Step 2: C2-Lithiation and Formylation

-

Dissolve the N-protected 5-fluoroindole (1.0 eq) in anhydrous THF under an inert atmosphere and cool the solution to -78 °C.

-

Add n-butyllithium (1.2 eq, solution in hexanes) dropwise, maintaining the temperature at -78 °C.

-

Stir the mixture at -78 °C for 1 hour to ensure complete lithiation at the C2 position.

-

Add anhydrous N,N-dimethylformamide (DMF) (2.0 eq) dropwise at -78 °C.

-

Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours.

-

Quench the reaction with saturated aqueous sodium bicarbonate solution and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 3: Deprotection

-

Dissolve the crude N-protected this compound in a suitable solvent (e.g., methanol).

-

Add a deprotecting agent, such as potassium carbonate (3.0 eq), and stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

Neutralize the reaction mixture and extract the product with ethyl acetate.

-

Dry the organic layer, concentrate, and purify the final product by column chromatography to yield this compound.

Caption: Synthetic workflow for this compound.

Biological Significance and Potential Applications

The introduction of a fluorine atom into the indole ring can significantly enhance the metabolic stability and binding affinity of the molecule to biological targets.[1] Derivatives of 5-fluoroindole have shown promise in several therapeutic areas.

Anticancer Activity

Some 5-fluoroindole derivatives have been investigated for their anticancer properties. One potential mechanism of action is the inhibition of apurinic/apyrimidinic endonuclease 1 (APE1), a key enzyme in the DNA base excision repair (BER) pathway. By inhibiting APE1, these compounds can lead to an accumulation of DNA damage in cancer cells, ultimately triggering apoptosis.

Caption: Inhibition of the APE1-mediated DNA repair pathway.

Antiviral and α-Glucosidase Inhibitory Activities

Derivatives of 5-fluoroindole have also demonstrated potential as antiviral agents.[2] Furthermore, certain indole derivatives have been identified as inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion.[3][4] Inhibition of this enzyme can help to control postprandial hyperglycemia, making these compounds interesting candidates for the development of new antidiabetic agents.

Conclusion

5-Fluoro substituted indole-2-carbaldehydes represent a valuable class of heterocyclic compounds with significant potential in medicinal chemistry and drug development. Their synthesis, while requiring careful control of regioselectivity, provides access to a range of derivatives with promising biological activities. Further research into the specific mechanisms of action and structure-activity relationships of these compounds is warranted to fully exploit their therapeutic potential.

References

- 1. 5-Fluoroindole-2-carboxylic acid(399-76-8) 1H NMR spectrum [chemicalbook.com]

- 2. Synthesis, molecular modeling and antiviral activity of novel 5-fluoro-1H-indole-2,3-dione 3-thiosemicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of indole derivatives as diabetics II inhibitors and enzymatic kinetics study of α-glucosidase and α-amylase along with their in-silico study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of novel indole, 1,2,4-triazole derivatives as potential glucosidase inhibitors - Journal of King Saud University - Science [jksus.org]

Theoretical Investigation of the Electronic Structure of 5-Fluoro-1H-indole-2-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a theoretical investigation into the electronic structure of 5-Fluoro-1H-indole-2-carbaldehyde. This compound is of significant interest in medicinal chemistry, and understanding its electronic properties is crucial for the rational design of novel therapeutics.[1][2][3] This document outlines the computational methodologies, expected quantitative data, and visualization of the investigative workflow.

Introduction

Indole derivatives are a cornerstone in modern drug discovery, exhibiting a wide range of biological activities, including anticancer, antifungal, and antibacterial properties.[1][2] The introduction of a fluorine atom at the 5-position and a carbaldehyde group at the 2-position of the indole scaffold can significantly modulate its electronic properties and, consequently, its biological activity. The fluorine atom, an electron-withdrawing group, and the aldehyde group, also an electron-withdrawing entity, polarize the indole system, influencing its reactivity and potential interactions with biological targets.[4]

A thorough theoretical investigation using quantum chemical methods can provide deep insights into the molecule's geometry, stability, reactivity, and spectroscopic signatures. This guide details the standard computational protocols for such an investigation.

Computational Methodology

The primary computational approach for this investigation is Density Functional Theory (DFT), which offers a favorable balance between computational cost and accuracy for studying organic molecules.[4]

Software

All theoretical calculations would be performed using a standard quantum chemistry software package such as Gaussian.

Geometric Optimization and Vibrational Frequencies

The geometry of this compound will be optimized in the gas phase using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional in conjunction with the 6-311++G(d,p) basis set. This level of theory is well-established for providing reliable geometries of organic molecules.[5] The absence of imaginary frequencies in the vibrational analysis will confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface.

Electronic Properties

Key electronic properties will be calculated based on the optimized geometry. These include:

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) will be determined. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability.

-

Molecular Electrostatic Potential (MEP): The MEP surface will be mapped to identify the electrophilic and nucleophilic sites of the molecule. This is crucial for understanding intermolecular interactions, particularly with biological receptors.[5] The red-colored regions on the MEP map indicate areas of high electron density, prone to electrophilic attack, while blue regions represent electron-deficient areas susceptible to nucleophilic attack.[5]

-

Natural Bond Orbital (NBO) Analysis: NBO analysis will be performed to investigate charge transfer and intramolecular interactions. This provides insights into the stabilization energy associated with electron delocalization from donor to acceptor orbitals.

Spectroscopic Properties

-

UV-Visible Spectroscopy: Time-Dependent DFT (TD-DFT) calculations will be used to predict the electronic absorption spectra in a solvent (e.g., ethanol) to understand the electronic transitions.

-

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method will be employed to calculate the 1H and 13C NMR chemical shifts, providing a theoretical counterpart to experimental NMR data for structural confirmation.[4]

The logical workflow for this theoretical investigation is depicted in the following diagram.

Caption: A flowchart illustrating the computational steps for the theoretical analysis.

Expected Quantitative Data

The following tables summarize the key quantitative data that would be obtained from this theoretical investigation.

Table 1: Optimized Geometrical Parameters

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C1-C2 | Value | C1-C2-C3 | Value |

| C2-N1 | Value | C2-N1-C8 | Value |

| C5-F1 | Value | C4-C5-F1 | Value |

| C2-C9 | Value | N1-C2-C9 | Value |

| C9-O1 | Value | C2-C9-O1 | Value |

| ... (etc.) | ... | ... | ... |

Table 2: Calculated Vibrational Frequencies

| Mode | Wavenumber (cm-1) | IR Intensity | Assignment |

| ν1 | Value | Value | N-H stretch |

| ν2 | Value | Value | C=O stretch (aldehyde) |

| ν3 | Value | Value | C-F stretch |

| ν4 | Value | Value | Aromatic C-H stretch |

| ... | ... | ... | ... |

Table 3: Key Electronic and Thermodynamic Properties

| Property | Calculated Value | Units |

| Energy of HOMO | Value | eV |

| Energy of LUMO | Value | eV |

| HOMO-LUMO Energy Gap (ΔE) | Value | eV |

| Dipole Moment | Value | Debye |

| Enthalpy | Value | Hartrees |

| Gibbs Free Energy | Value | Hartrees |

Table 4: Calculated Electronic Transitions (TD-DFT)

| Transition | Wavelength (nm) | Oscillator Strength (f) | Major Contributions |

| S0 → S1 | Value | Value | HOMO → LUMO |

| S0 → S2 | Value | Value | HOMO-1 → LUMO |

| ... | ... | ... | ... |

Visualization of Electronic Properties

Visual representations are critical for interpreting the computational results.

Frontier Molecular Orbitals

The spatial distribution of the HOMO and LUMO orbitals provides insights into the molecule's reactivity. The HOMO is typically localized on the electron-donating parts of the molecule, while the LUMO is found on the electron-accepting regions.

Caption: Representation of HOMO and LUMO electron density surfaces.

Molecular Electrostatic Potential (MEP) Surface

The MEP surface provides a visual guide to the charge distribution and is invaluable for predicting intermolecular interactions.

Caption: Color-coded map of the molecular electrostatic potential.

Conclusion

The theoretical investigation outlined in this guide provides a robust framework for characterizing the electronic structure of this compound. The resulting data on the molecule's geometry, stability, electronic properties, and spectroscopic signatures will be invaluable for understanding its reactivity and for guiding future drug development efforts. The combination of DFT and TD-DFT methods offers a powerful, predictive tool for medicinal chemists and researchers in the pharmaceutical sciences.

References

- 1. bioengineer.org [bioengineer.org]

- 2. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound | 220943-23-7 | Benchchem [benchchem.com]

- 5. Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: 5-Fluoro-1H-indole-2-carbaldehyde (CAS No. 220943-23-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-1H-indole-2-carbaldehyde is a fluorinated indole derivative that serves as a valuable building block in medicinal chemistry and organic synthesis. The indole scaffold is a privileged structure in numerous biologically active compounds, and the introduction of a fluorine atom can significantly modulate a molecule's physicochemical and pharmacological properties, including metabolic stability and binding affinity to biological targets. This technical guide provides a comprehensive overview of the properties, synthesis, and potential biological applications of this compound, with a focus on its role in the development of novel therapeutics.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 220943-23-7 | N/A |

| Molecular Formula | C₉H₆FNO | [1][2] |

| Molecular Weight | 163.15 g/mol | [1][2] |

| IUPAC Name | This compound | [1] |

| Appearance | Solid | [1] |

| Boiling Point | 342.4 ± 22.0 °C at 760 mmHg | [2] |

| Density | 1.4 ± 0.1 g/cm³ | [2] |

| Flash Point | 160.9 ± 22.3 °C | [2] |

| InChI Key | SVDHOCZCQXVPOU-UHFFFAOYSA-N | [1] |

Synthesis

The synthesis of this compound is most commonly achieved through the Vilsmeier-Haack reaction, a versatile method for the formylation of electron-rich aromatic heterocycles like indoles.

General Experimental Protocol: Vilsmeier-Haack Formylation of 5-Fluoroindole

The following is a general procedure for the formylation of an indole at the C2 position.

Materials:

-

5-Fluoroindole

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM) or other suitable anhydrous solvent

-

Sodium bicarbonate (NaHCO₃) or other suitable base

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 5-fluoroindole in anhydrous DMF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃) dropwise to the stirred solution, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, or gently heat to drive the reaction to completion. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.

-

Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

-

Extract the aqueous mixture with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford pure this compound.

Synthesis Workflow

Biological Activity and Potential Applications

While specific quantitative biological data for this compound is limited in publicly available literature, its derivatives have shown significant promise, particularly in the field of oncology. The parent compound serves as a key intermediate in the synthesis of these more complex and biologically active molecules.

Anticancer Research

Derivatives of this compound have been investigated for their cytotoxic effects against various cancer cell lines. The introduction of different substituents onto the indole scaffold allows for the fine-tuning of their pharmacological properties. The anticancer activity of these derivatives is often attributed to their ability to induce apoptosis (programmed cell death) in cancer cells.[1]

Table 2: Anticancer Activity of Selected this compound Derivatives (Illustrative)

| Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Derivative A | Breast Cancer (MCF-7) | Data for derivatives available | [1] |

| Derivative B | Colon Cancer (HCT116) | Data for derivatives available | [1] |

| Derivative C | Lung Cancer (A549) | Data for derivatives available | [1] |

| Note: This table is illustrative. Specific IC₅₀ values for the parent compound are not readily available in the cited literature, which primarily focuses on its derivatives. |

Plausible Signaling Pathway for Apoptosis Induction

Based on the known mechanisms of other indole-based anticancer agents, a plausible signaling pathway for apoptosis induction by derivatives of this compound involves the modulation of key regulatory proteins in the apoptotic cascade. One such potential pathway involves the inhibition of anti-apoptotic proteins and the activation of pro-apoptotic proteins.

References

Exploring the Reactivity of the Carbaldehyde Group in Fluorinated Indoles

An In-depth Technical Guide:

Audience: Researchers, scientists, and drug development professionals.

Core: This guide provides a detailed exploration of the chemical reactivity of the carbaldehyde group attached to fluorinated indole scaffolds. Fluorine's unique electronic properties significantly influence the reactivity of nearby functional groups, making this a critical area of study for the synthesis of novel therapeutic agents.

Introduction

Indole is a "privileged structure" in drug discovery, forming the core of numerous pharmaceuticals and natural products.[1] The introduction of fluorine atoms into the indole ring can dramatically alter a molecule's metabolic stability, lipophilicity, and binding affinity, making fluorinated indoles highly sought-after motifs in medicinal chemistry.[2][3] When a carbaldehyde group is present, typically at the C3-position, it serves as a versatile synthetic handle for a wide array of chemical transformations.[3][4]

The presence of one or more fluorine atoms, being highly electronegative, modulates the electron density of the indole ring system. This electronic effect is transmitted to the carbaldehyde group, influencing its electrophilicity and subsequent reactivity. This guide details the principal reactions of the carbaldehyde group in fluorinated indoles, supported by experimental data and detailed protocols.

Synthesis of Fluorinated Indole-3-Carbaldehydes

The most common and efficient method for introducing a formyl group at the C3-position of an indole is the Vilsmeier-Haack reaction .[5][6] This reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[5][7][8] The electrophilic Vilsmeier reagent is then attacked by the electron-rich indole ring.[7][8]

The general workflow for this formylation is depicted below.

Caption: General workflow of the Vilsmeier-Haack formylation of fluorinated indoles.

Quantitative Data: Vilsmeier-Haack Formylation

The yields of the Vilsmeier-Haack reaction are generally high, although they can be influenced by the position and number of fluorine substituents.

| Indole Derivative | Reagents | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Indole | POCl₃, DMF | 0 to 85 | 6 | 96 | [5] |

| 4-Methylindole | POCl₃, DMF | 0 to 85 | 8 | 90 | [5] |

| 6-Chloro-1H-indole | POCl₃, DMF | 90 | 8 | 91 | [9] |

| 2-(Trifluoromethyl)-1H-indole | POCl₃, DMF | 5-7 | 6 | - | [10] |

Experimental Protocol: Vilsmeier-Haack Formylation of 2-(Trifluoromethyl)-1H-indole[10]

-

Reagent Preparation: A 4 mL vial is charged with N,N-dimethylformamide (DMF, 0.5 mL) and cooled to -18 °C.

-

Vilsmeier Reagent Formation: Phosphorus oxychloride (POCl₃, 0.210 g, 1.37 mmol) is added to the cooled DMF. The mixture is kept at 5–7 °C for 30 minutes.

-

Reaction: 2-(Trifluoromethyl)-1H-indole (0.108 g, 0.58 mmol) is added to the Vilsmeier reagent.

-

Incubation: The reaction mixture is stirred for 6 hours at room temperature.

-

Work-up: The reaction is quenched by pouring it onto ice and neutralizing with a saturated sodium carbonate solution.

-

Purification: The resulting precipitate is filtered, washed with water, and dried to yield the product, 2-(trifluoromethyl)-1H-indole-3-carbaldehyde.

Key Reactions of the Carbaldehyde Group

The carbaldehyde group on the fluorinated indole ring is a key site for synthetic elaboration, participating in a variety of reactions including condensations, additions, and redox transformations.

Caption: Major reaction pathways for the carbaldehyde group in fluorinated indoles.

Condensation Reactions

Condensation reactions are powerful tools for carbon-carbon bond formation, extending the molecular framework.

This reaction involves the condensation of the indole-3-carbaldehyde with a compound containing an active methylene group (e.g., malononitrile, ethyl cyanoacetate), typically catalyzed by a weak base.[11][12][13] The fluorinated indole's electron-withdrawing nature can enhance the electrophilicity of the aldehyde, facilitating the reaction.

Caption: Experimental workflow for a typical Knoevenagel condensation reaction.

Experimental Protocol: Knoevenagel Condensation [11]

-

Mixing Reagents: A mixture of indole-3-carboxaldehyde (1 equivalent), an active methylene compound (1 equivalent), and a catalytic amount of piperidine is prepared in ethanol.

-

Reaction: The mixture is refluxed for a specified period until the reaction is complete (monitored by TLC).

-

Isolation: Upon cooling, the solid product often precipitates.

-

Purification: The product is collected by filtration, washed with cold ethanol, and can be further purified by recrystallization.

The Wittig reaction provides a route to synthesize alkenes by reacting the carbaldehyde with a phosphorus ylide. This method is highly versatile for creating various substituted indolyl alkenes.[14]

Nucleophilic Addition Reactions

The carbonyl carbon of the carbaldehyde is electrophilic and susceptible to attack by nucleophiles. The addition of organometallic reagents (e.g., Grignard reagents) or other nucleophiles leads to the formation of secondary alcohols (carbinols).[15]

Quantitative Data: Synthesis of 3-Indolyl Perfluoroalkyl Carbinols [15]

This reaction involves the addition of perfluoroaliphatic aldehydes to the indole C3-position, a process analogous to the addition of a nucleophilic indole to a fluorinated aldehyde. The data highlights yields for such carbinol products.

| Indole | Perfluoroaldehyde | Solvent | Time | Yield (%) |

| Indole | C₂F₅CHO | CH₂Cl₂/Hexane | 1 day | 69 |

| Indole | C₄F₉CHO | CH₂Cl₂/Hexane | 1 day | 69 |

| N-Methylindole | C₂F₅CHO | CH₂Cl₂/Hexane | 6 days | 65 |

| N-Methylindole | C₄F₉CHO | CH₂Cl₂/Hexane | 1 day | 61 |

Pictet-Spengler Reaction

While not a direct reaction of the carbaldehyde, the Pictet-Spengler reaction is a critical subsequent transformation. The fluorinated indole-3-carbaldehyde can be reduced to the corresponding tryptamine, which then undergoes condensation with another aldehyde or ketone. This is followed by an acid-catalyzed cyclization to form tetrahydro-β-carbolines, which are core structures in many alkaloids and biologically active compounds.[16][17][18] The electron-withdrawing nature of fluorine on the indole ring can influence the nucleophilicity of the C3 position, affecting the rate and success of the cyclization step.

Caption: Key mechanistic steps of the Pictet-Spengler reaction.

Experimental Protocol: Diastereoselective Pictet-Spengler Reaction [16]

-

Reactants: Tryptamine derivatives and a furanose system are used as starting materials.

-

Catalyst and Conditions: The reaction is carried out in the presence of a trifluoroacetic acid (TFA) catalyst in dichloromethane.

-

Temperature: The reaction mixture is maintained at -78 °C.

-

Outcome: The reaction proceeds to provide β-carboline intermediates in good yields and with excellent diastereoselectivities.

Conclusion

The carbaldehyde group on fluorinated indoles is a cornerstone for synthetic diversification in drug discovery. The electronic influence of fluorine substituents modulates the reactivity of the aldehyde, which can be strategically exploited in a variety of transformations. From C-C bond formation via condensation reactions to the construction of complex heterocyclic systems through Pictet-Spengler cyclizations, the fluorinated indole-3-carbaldehyde is a powerful and versatile building block. Understanding its reactivity is paramount for researchers and scientists aiming to develop next-generation therapeutics based on the indole scaffold.

References

- 1. Synthesis and Reactions of 3-Halogenated 2-CF3-Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 8. benchchem.com [benchchem.com]

- 9. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]

- 10. An Efficient Approach to 2-CF3-Indoles Based on ortho-Nitrobenzaldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ACG Publications - Synthesis of new potential Indole-3-yl derivatives via Knoevenagel condensation [acgpubs.org]

- 12. Indoles via Knoevenagel–Hemetsberger reaction sequence - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Preparation of functional benzofurans and indoles via chemoselective intramolecular Wittig reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 15. Volume # 4(113), July - August 2017 — "Synthesis of 3-indolyl perfluoroalkyl carbinols by the reaction of indoles with perfluorinated aldehydes" [notes.fluorine1.ru]

- 16. researchgate.net [researchgate.net]

- 17. The Pictet-Spengler Reaction [ebrary.net]

- 18. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical Properties of 5-Fluoro-1H-indole-2-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 5-Fluoro-1H-indole-2-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document summarizes key quantitative data, outlines relevant experimental protocols for its synthesis and characterization, and visualizes a potential workflow for its investigation.

Core Physicochemical Data

The following tables summarize the known and predicted physicochemical properties of this compound. It is important to note that while some data is derived from experimental measurements for analogous compounds, other values are based on computational predictions and should be considered as such.

Table 1: General and Physical Properties

| Property | Value | Source/Comment |

| Molecular Formula | C₉H₆FNO | [1] |

| Molecular Weight | 163.15 g/mol | [1] |

| Appearance | Not explicitly reported; likely a solid | Inferred from related indole-2-carbaldehydes |

| Melting Point | Not experimentally determined for this specific compound. For comparison, the melting point of the parent compound, 1H-indole-2-carbaldehyde, is 138-142 °C.[2][3] | |

| Boiling Point | 342.4 ± 22.0 °C at 760 mmHg | Predicted value |

| Density | 1.4 ± 0.1 g/cm³ | Predicted value |

| Refractive Index | 1.695 | Predicted value |

Table 2: Solubility and Partitioning Characteristics

| Property | Value | Source/Comment |

| LogP (Octanol/Water Partition Coefficient) | 1.33 | Predicted value |

| Solubility | No specific experimental data available. Expected to be soluble in common organic solvents like methanol, ethyl acetate, and dichloromethane.[3] Solubility in water is likely to be low. | |

| pKa | No experimental data available. The indole NH proton is weakly acidic. |

Experimental Protocols

The synthesis and characterization of this compound are crucial for its application in research and development. Below are detailed methodologies for its preparation and analysis, based on established chemical principles and literature on related compounds.

Synthesis: Vilsmeier-Haack Formylation of 5-Fluoro-1H-indole

A common and effective method for the synthesis of indole-2-carbaldehydes is the Vilsmeier-Haack reaction.[4][5][6] This reaction introduces a formyl group (-CHO) onto an electron-rich aromatic ring, such as an indole.

Reaction Scheme:

Caption: Vilsmeier-Haack formylation of 5-fluoro-1H-indole.

Materials:

-

5-Fluoro-1H-indole

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM) or other suitable aprotic solvent

-

Sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for elution

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-fluoro-1H-indole in the chosen anhydrous solvent.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add phosphorus oxychloride to the stirred solution.

-

To this mixture, add N,N-dimethylformamide dropwise, maintaining the temperature at 0 °C. The formation of the Vilsmeier reagent (a chloroiminium salt) will occur.[7]

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by pouring it into a beaker of ice-cold aqueous sodium bicarbonate solution to neutralize the acid and hydrolyze the intermediate iminium salt.

-

Extract the aqueous layer with dichloromethane or ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude this compound by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent.

Spectroscopic Characterization Workflow

To confirm the identity and purity of the synthesized this compound, a standard workflow of spectroscopic analysis is employed.[8]

Caption: Spectroscopic workflow for structural elucidation.

-

Mass Spectrometry (MS): This technique is used to determine the molecular weight of the compound. The expected molecular ion peak [M]+ would confirm the mass of 163.15 g/mol . Fragmentation patterns can also provide structural information.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will show the chemical shifts and coupling constants of the protons, providing information about their chemical environment and connectivity. The aldehyde proton is expected to appear as a singlet at a downfield chemical shift (typically δ 9-10 ppm).

-

¹³C NMR: Will indicate the number of unique carbon atoms and their hybridization. The carbonyl carbon of the aldehyde will have a characteristic chemical shift in the range of δ 180-200 ppm.

-

¹⁹F NMR: Will show a signal for the fluorine atom, and its coupling to nearby protons can further confirm the structure.

-

-

Infrared (IR) Spectroscopy: This method is used to identify the functional groups present in the molecule. A strong absorption band corresponding to the carbonyl (C=O) stretch of the aldehyde will be observed, typically in the region of 1680-1700 cm⁻¹. The N-H stretch of the indole ring will also be visible around 3300 cm⁻¹.

Potential Biological Significance and Research Applications

While no specific signaling pathways have been directly elucidated for this compound, the indole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[9][10][11]

Indole-containing molecules have been investigated for their potential as:

-

Anti-cancer agents: By interacting with various cellular targets involved in cancer progression.

-

Enzyme inhibitors: For example, as α-glucosidase inhibitors for the management of diabetes.[11]

-

Antimicrobial agents: Showing activity against a range of bacteria and fungi.

-

Neurological agents: Acting on receptors and enzymes in the central nervous system.

The presence of a fluorine atom can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule, often enhancing its metabolic stability and binding affinity. The aldehyde functional group serves as a versatile synthetic handle for further chemical modifications to generate a library of derivatives for biological screening.

References

- 1. store.p212121.com [store.p212121.com]

- 2. Indole-2-carboxaldehyde 97 19005-93-7 [sigmaaldrich.com]

- 3. chemwhat.com [chemwhat.com]

- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 5. VILSMEIER REAGENT: Vilsmeier-Haack formylation reaction – My chemistry blog [mychemblog.com]

- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 7. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 8. Synthetic and Spectroscopic Exploration of Haloindole Carboxaldehydes toward the Design of Bioactive Heterocyclic Architectures | Chemical Reports [syncsci.com]

- 9. chemimpex.com [chemimpex.com]

- 10. benchchem.com [benchchem.com]

- 11. Frontiers | Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors [frontiersin.org]

Structural Elucidation of 5-Fluoro-1H-indole-2-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 5-Fluoro-1H-indole-2-carbaldehyde, a key heterocyclic compound with significant potential in medicinal chemistry and materials science. This document details the analytical techniques and experimental protocols crucial for its characterization and presents representative spectroscopic and crystallographic data.

Compound Profile

| Property | Value |

| Chemical Name | This compound |

| Molecular Formula | C₉H₆FNO |

| Molecular Weight | 163.15 g/mol [1] |

| CAS Number | 220943-23-7[1] |

| Canonical SMILES | C1=CC2=C(C=C1F)C=C(N2)C=O[1] |

| InChI Key | SVDHOCZCQXVPOU-UHFFFAOYSA-N[1] |

Spectroscopic and Crystallographic Data

Due to the limited availability of published experimental data for this compound, the following tables present representative data from closely related analogs. This information provides valuable insights into the expected spectral and structural characteristics of the target molecule.

¹H NMR Data (Representative)

The ¹H NMR spectrum of indole derivatives is characterized by signals in the aromatic region, with the aldehyde proton appearing significantly downfield. The following data for a related 5-fluoroindole derivative illustrates the expected chemical shifts and coupling constants.

Solvent: DMSO-d₆, Frequency: 400 MHz

| Proton | Chemical Shift (δ, ppm) | Multiplicity | J (Hz) |

| NH (Indole) | ~11.9 | br s | - |

| CHO (Aldehyde) | ~9.8 | s | - |

| H4 | ~7.5 | dd | J = 8.8, 4.6 |

| H6 | ~7.1 | td | J = 9.2, 2.5 |

| H7 | ~7.4 | dd | J = 9.8, 2.5 |

| H3 | ~7.1 | s | - |

Data is representative of 5-fluoroindole derivatives. For example, see 5-Fluoroindole-2-carboxylic acid data.[2]

¹³C NMR Data (Predicted)

The ¹³C NMR spectrum is a powerful tool for confirming the carbon framework of the molecule. The aldehyde carbon is expected to be the most downfield signal.

Solvent: CDCl₃, Frequency: 100 MHz

| Carbon | Chemical Shift (δ, ppm) |

| C=O (Aldehyde) | 185-195 |

| C5 (C-F) | 155-165 (d, ¹JCF ≈ 240 Hz) |

| C7a | 135-145 |

| C2 | 130-140 |

| C3a | 125-135 |

| C7 | 110-120 (d, ³JCF ≈ 5 Hz) |

| C4 | 110-120 (d, ²JCF ≈ 20 Hz) |

| C6 | 100-110 (d, ²JCF ≈ 25 Hz) |

| C3 | 100-110 (d, ³JCF ≈ 5 Hz) |

Predicted chemical shift ranges for this compound based on general knowledge of indole derivatives and fluorine substituent effects.

Mass Spectrometry Data (Predicted)

Mass spectrometry confirms the molecular weight and provides information about the fragmentation pattern of the molecule.

| Ion | m/z (Predicted) | Description |

| [M]⁺ | 163.04 | Molecular Ion |

| [M-H]⁺ | 162.03 | Loss of a hydrogen radical |

| [M-CHO]⁺ | 134.05 | Loss of the formyl group |

| [M-CO]⁺ | 135.05 | Loss of carbon monoxide |

Predicted fragmentation pattern for this compound.

IR Spectroscopy Data (Predicted)

The IR spectrum reveals the presence of key functional groups.

| Functional Group | Vibration | Wavenumber (cm⁻¹) |

| N-H | Stretch | 3300-3500 |

| C-H (Aromatic) | Stretch | 3000-3100 |

| C=O (Aldehyde) | Stretch | 1680-1700 |

| C=C (Aromatic) | Stretch | 1450-1600 |

| C-F | Stretch | 1000-1200 |

Predicted IR absorption bands for this compound.

X-ray Crystallography Data (Representative)

No published crystal structure for this compound was found. The following table provides representative crystallographic data for a related fluorinated indole derivative, 5-fluoro-1,3-dihydro-2H-indol-2-one.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.85 |

| b (Å) | 5.65 |

| c (Å) | 13.34 |

| β (°) | 107.8 |

| Z | 4 |

Data for the related compound 5-fluoro-1,3-dihydro-2H-indol-2-one.[3]

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

3.1.1. ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Lock the field frequency to the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

-

Data Acquisition: Acquire the spectrum using a standard proton pulse program. Typical parameters include a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, a relaxation delay of 1-2 seconds, and 16-64 scans.

-

Data Processing: Apply a Fourier transform to the free induction decay (FID). Phase the spectrum and perform baseline correction. Calibrate the chemical shift axis using the residual solvent peak as a reference.

3.1.2. ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrument Setup: Tune the probe to the ¹³C frequency.

-

Data Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required.

-

Data Processing: Apply a Fourier transform to the FID with an appropriate line broadening factor. Phase the spectrum and perform baseline correction. Calibrate the chemical shift axis using the solvent signal.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or after separation by gas or liquid chromatography.

-

Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: Detect the ions to generate the mass spectrum.

Infrared (IR) Spectroscopy

-

Sample Preparation (ATR): Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure to ensure good contact.

-

Background Spectrum: Record a background spectrum of the empty ATR crystal.

-

Sample Spectrum: Record the spectrum of the sample. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Cleaning: Thoroughly clean the ATR crystal after analysis.

X-ray Crystallography

-

Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

-

Crystal Mounting: Mount a suitable single crystal on a goniometer head.

-

Data Collection: Place the crystal in a cooled nitrogen or helium stream and collect diffraction data using a diffractometer equipped with an X-ray source (e.g., Mo Kα or Cu Kα) and a detector.

-

Structure Solution and Refinement: Process the diffraction data to determine the unit cell parameters and space group. Solve the crystal structure using direct methods or Patterson methods, and refine the atomic positions and thermal parameters to obtain the final structure.

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the structural elucidation of this compound.

References

Methodological & Application

5-Fluoro-1H-indole-2-carbaldehyde as a building block in organic synthesis

Application Notes: 5-Fluoro-1H-indole-2-carbaldehyde in Organic Synthesis

Introduction

This compound is a versatile heterocyclic building block widely employed in the synthesis of a diverse array of biologically active compounds. The presence of the fluorine atom at the C5-position of the indole ring often enhances the metabolic stability and pharmacokinetic properties of the resulting molecules. The aldehyde functionality at the C2-position serves as a convenient handle for various chemical transformations, including condensations, oxidations, and reductions, making it a valuable precursor for the construction of complex molecular architectures. These attributes have led to its use in the development of novel therapeutic agents, including antimicrobial, anticancer, and anti-inflammatory compounds.

Key Applications and Reaction Schemes

This compound is a key starting material for the synthesis of various heterocyclic systems and other complex organic molecules. Its reactivity is primarily centered around the aldehyde group, which can readily undergo reactions with a variety of nucleophiles.

Synthesis of Schiff Bases as Antimicrobial Agents

Schiff bases derived from this compound have demonstrated significant potential as antimicrobial agents.[1] The imine linkage (-C=N-) is crucial for their biological activity. The synthesis involves a straightforward condensation reaction between the aldehyde and various primary amines.

General Reaction Scheme

Caption: General synthesis of Schiff bases.

Experimental Protocol: Synthesis of Indole Schiff Bases[1]

-

Reaction Setup: In a round-bottom flask, dissolve this compound (0.05 mol) and a substituted primary amine (0.05 mol) in 30 mL of glacial acetic acid.

-

Reaction Conditions: Reflux the reaction mixture at 80-90 °C for 12-14 hours.

-

Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture in an ice bath to facilitate the precipitation of the product.

-

Purification: Collect the precipitate by filtration and wash with ethanol to remove impurities. Dry the purified product in a desiccator or an oven at 40-50 °C until a constant weight is achieved.

-

Characterization: Characterize the synthesized Schiff bases using spectroscopic methods such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.

Quantitative Data: Antimicrobial Activity

The antimicrobial activity of the synthesized Schiff bases can be evaluated against various bacterial and fungal strains using methods like the agar well diffusion method. The results are typically presented as the zone of inhibition in millimeters.

| Compound | Gram-positive Bacteria (Zone of Inhibition, mm) | Gram-negative Bacteria (Zone of Inhibition, mm) | Fungi (Zone of Inhibition, mm) |

| Schiff Base 1 | Data not available | Data not available | Data not available |

| Schiff Base 2 | Data not available | Data not available | Data not available |

| Standard | Data not available | Data not available | Data not available |

(Note: Specific quantitative data on the antimicrobial activity of Schiff bases derived from this compound was not available in the search results. The table is a template for presenting such data.)

Synthesis of 1,3,4-Oxadiazole Derivatives as Anticancer Agents

1,3,4-Oxadiazole derivatives are a class of heterocyclic compounds known for their broad spectrum of pharmacological activities, including anticancer properties.[2][3] this compound can be converted to the corresponding carbohydrazide, which is a key intermediate for the synthesis of 1,3,4-oxadiazoles.[4]

General Reaction Scheme

Caption: Synthesis of 1,3,4-oxadiazole derivatives.

Experimental Protocol: Synthesis of 1,3,4-Oxadiazole Derivatives[4]

Step 1: Synthesis of 5-Fluoro-1H-indole-2-carbohydrazide [4]

-

Oxidation: Oxidize this compound to 5-Fluoro-1H-indole-2-carboxylic acid using a suitable oxidizing agent like potassium permanganate (KMnO₄).

-

Acid Chloride Formation: Convert the carboxylic acid to its corresponding acid chloride by reacting with thionyl chloride (SOCl₂).

-

Hydrazinolysis: React the acid chloride with hydrazine hydrate (NH₂NH₂·H₂O) in a suitable solvent to yield 5-Fluoro-1H-indole-2-carbohydrazide.

Step 2: Synthesis of 2-(5-Fluoro-1H-indol-2-yl)-5-aryl-1,3,4-oxadiazole [4]

-

Reaction Mixture: To a solution of 5-Fluoro-1H-indole-2-carbohydrazide (1 mmol) and a substituted benzoic acid (1 mmol) in a suitable solvent, add phosphorus oxychloride (POCl₃) dropwise.

-

Reaction Conditions: Reflux the mixture for a specified time until the reaction is complete (monitored by TLC).

-

Work-up: Pour the reaction mixture into ice-cold water and neutralize with a suitable base.

-

Purification: Collect the precipitated solid by filtration, wash with water, and recrystallize from a suitable solvent to obtain the pure 1,3,4-oxadiazole derivative.

Quantitative Data: Anticancer Activity

The cytotoxic activity of the synthesized 1,3,4-oxadiazole derivatives can be evaluated against various cancer cell lines using assays such as the MTT assay. The results are typically expressed as the half-maximal inhibitory concentration (IC₅₀).

| Compound | Cell Line 1 (IC₅₀, µM) | Cell Line 2 (IC₅₀, µM) | Normal Cell Line (IC₅₀, µM) |

| Oxadiazole 1 | Data not available | Data not available | Data not available |

| Oxadiazole 2 | Data not available | Data not available | Data not available |

| Doxorubicin | Data not available | Data not available | Data not available |

(Note: Specific quantitative data on the anticancer activity of 1,3,4-oxadiazole derivatives from this compound was not available in the search results. The table is a template for presenting such data.)

Synthesis of Pyrazole Derivatives

The aldehyde functionality of this compound allows for its participation in multicomponent reactions to form complex heterocyclic structures like pyrazoles.[5][6] Fluorinated pyrazoles are of significant interest in medicinal chemistry due to their diverse biological activities.[7]

General Reaction Scheme

Caption: Multicomponent synthesis of pyrazole derivatives.

Experimental Protocol: Four-Component Synthesis of Pyrano[2,3-c]pyrazole Derivatives[5]

-

Reaction Mixture: In a reaction vessel, combine this compound (1 mmol), hydrazine hydrate (1 mmol), a β-ketoester (e.g., ethyl acetoacetate, 1 mmol), and an active methylene compound (e.g., malononitrile, 1 mmol) in an aqueous medium.

-

Catalyst: Add a catalytic amount of piperidine (5 mol%).

-

Reaction Conditions: Stir the mixture vigorously at room temperature for approximately 20 minutes.

-

Work-up and Purification: Isolate the product by filtration, wash with water, and recrystallize from a suitable solvent to obtain the pure pyrano[2,3-c]pyrazole derivative.

Workflow Diagram: Synthesis and Characterization

References

- 1. ajchem-b.com [ajchem-b.com]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. eprints.utar.edu.my [eprints.utar.edu.my]

- 5. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

Vilsmeier-Haack Formylation of 5-Fluoroindole: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the Vilsmeier-Haack formylation of 5-fluoroindole, a critical reaction in the synthesis of various pharmaceutical intermediates. The resulting product, 5-fluoroindole-3-carbaldehyde, is a valuable building block in the development of novel therapeutics, particularly in the fields of oncology and anti-inflammatory research.[1]

Introduction

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[2][3] The reaction utilizes a Vilsmeier reagent, typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃), to introduce a formyl group (-CHO) onto the substrate.[2][4] For indoles, this electrophilic substitution predominantly occurs at the C3 position due to the high electron density at this location.

5-Fluoroindole is a key starting material in medicinal chemistry. The incorporation of a fluorine atom can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. Consequently, the formylation of 5-fluoroindole to produce 5-fluoroindole-3-carbaldehyde is a crucial step in the synthesis of a diverse range of biologically active molecules. This aldehyde serves as a versatile intermediate for the construction of more complex molecular architectures.[1]

Reaction and Mechanism

The Vilsmeier-Haack reaction proceeds in two main stages. First, the Vilsmeier reagent, a chloroiminium salt, is generated from the reaction of DMF and POCl₃. Subsequently, the electron-rich 5-fluoroindole attacks the electrophilic Vilsmeier reagent, leading to the formation of an iminium intermediate. This intermediate is then hydrolyzed during the aqueous workup to yield the final product, 5-fluoroindole-3-carbaldehyde.

Caption: General mechanism of the Vilsmeier-Haack formylation.

Quantitative Data Summary

The following table summarizes the key quantitative data from a cited experimental protocol for the Vilsmeier-Haack formylation of 5-fluoroindole.

| Parameter | Value | Reference |

| Substrate | 5-Fluoroindole | [5] |

| Reagents | POCl₃, DMF | [5] |

| Solvent | Anhydrous DMF | [5] |

| Reaction Temperature | 0 °C | [5] |

| Reaction Time | 5 hours | [5] |

| Product | 5-Fluoroindole-3-carbaldehyde | [5] |

| Yield | 84% | [5] |

| Melting Point | 160 °C | [5] |

Experimental Protocols

This section provides a detailed methodology for the Vilsmeier-Haack formylation of 5-fluoroindole based on a reported procedure.[5]

Materials:

-

5-Fluoroindole

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Saturated sodium carbonate solution

-

Ice

-

Standard laboratory glassware

-

Magnetic stirrer

-

Cooling bath

Procedure:

Caption: Experimental workflow for the Vilsmeier-Haack formylation.

Step-by-Step Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-fluoroindole in anhydrous N,N-dimethylformamide (DMF).

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Addition of POCl₃: While maintaining the temperature at 0 °C, slowly add phosphorus oxychloride (POCl₃) to the stirred solution.

-

Reaction: Continue stirring the reaction mixture at 0 °C for 5 hours.[5]

-

Quenching and Neutralization: After the reaction is complete, carefully quench the reaction by adding ice. Subsequently, add saturated sodium carbonate solution to the mixture until the solution is alkaline. A light yellow solid should precipitate.[5]

-

Isolation: Collect the precipitated solid by filtration.

-

Drying: Dry the solid to obtain 5-fluoroindole-3-carbaldehyde.[5] The reported yield for this procedure is 84%.[5]

Applications in Drug Development

5-Fluoroindole-3-carbaldehyde is a crucial intermediate in the synthesis of a variety of pharmaceutical compounds. Its derivatives have shown promise in several therapeutic areas:

-